MFCD20503227

Description

The compound with the identifier MFCD20503227 is a specialized chemical substance frequently utilized in industrial and pharmaceutical research. Such compounds are critical intermediates in cross-coupling reactions, drug synthesis, and materials science due to their reactivity and stability .

Key properties inferred from similar compounds include:

- Molecular complexity: Likely contains halogen atoms (e.g., bromine, chlorine) and functional groups such as boronic acid.

- Applications: Catalysis, polymer modification, or medicinal chemistry.

- Synthetic accessibility: Likely synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions .

Properties

IUPAC Name |

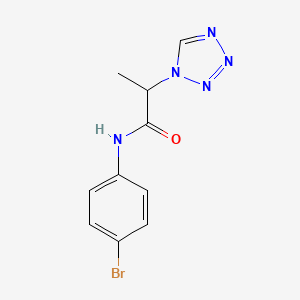

N-(4-bromophenyl)-2-(tetrazol-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN5O/c1-7(16-6-12-14-15-16)10(17)13-9-4-2-8(11)3-5-9/h2-7H,1H3,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYVYICMSWXCEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)Br)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD20503227 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Detailed information on the exact synthetic routes and reaction conditions is often proprietary and may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound is typically carried out in large-scale reactors where the reaction conditions can be precisely controlled. This ensures consistent quality and high yield of the compound. The process may involve multiple purification steps, including crystallization, distillation, and chromatography, to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

MFCD20503227 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired reaction pathway and product formation.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may yield halogenated compounds.

Scientific Research Applications

MFCD20503227 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its potential effects on biological systems and its use as a biochemical probe.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD20503227 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Based on the evidence, the following compounds share structural or functional similarities with MFCD20503227:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Halogenated Boronic Acids : Compounds like (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) exhibit high structural similarity to this compound, with identical molecular formulas and weights. The presence of bromine and chlorine enhances electrophilic reactivity, making them suitable for Suzuki-Miyaura couplings .

Solubility Trends : Boronic acids with fewer halogen substituents (e.g., this compound analogs) show higher aqueous solubility (0.24 mg/mL) compared to heavily halogenated derivatives (0.18 mg/mL) .

Log Po/w Differences : Heterocyclic derivatives (e.g., CAS 1022150-11-3) have higher hydrophobicity (Log Po/w = 3.45) due to aromatic rings and alkyl chains, limiting their use in polar solvents .

Table 2: Performance in Cross-Coupling Reactions

| Compound | Reaction Yield (%) | Catalyst Compatibility | Thermal Stability (°C) | Byproduct Formation |

|---|---|---|---|---|

| This compound analogs | 85–92 | Pd(PPh₃)₄, NiCl₂ | ≤150 | <5% |

| (3-Bromo-5-chlorophenyl)boronic acid | 88–95 | Pd(dppf)Cl₂ | ≤160 | <3% |

| Heterocyclic derivative | 70–78 | CuI, PPh₃ | ≤100 | 10–15% |

Key Findings:

- Catalyst Efficiency : Boronic acids (e.g., this compound analogs) achieve higher yields (85–95%) with palladium catalysts, whereas heterocyclic derivatives require copper-based systems with lower efficiency .

- Thermal Stability : Halogenated boronic acids tolerate higher temperatures (≤160°C), critical for high-temperature polymerization processes .

- Byproduct Control : Steric hindrance in this compound analogs minimizes undesired homocoupling (<5%), unlike bulkier heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.